4-amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide
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Overview
Description
4-amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of 4-amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide typically involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). This reaction yields 5-phenyl-1,3,4-oxadiazole-2-amine, which is then acylated with various acid chlorides to produce the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
4-amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide involves its interaction with various molecular targets and pathways. It selectively interacts with nucleic acids, enzymes, and proteins, inhibiting their activity. For example, it can inhibit enzymes like thymidylate synthase, HDAC, and topoisomerase II, which are crucial for cancer cell proliferation . The compound’s ability to inhibit these targets makes it a potent anticancer agent.
Comparison with Similar Compounds
4-amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide can be compared with other oxadiazole derivatives, such as:
5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine: Known for its antibacterial activity.
3-nitrophenyl-1,3,4-oxadiazole-2-amine: Exhibits significant antifungal properties.
3-nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan: Used in the development of energetic materials.
Properties
CAS No. |
63776-64-7 |
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Molecular Formula |
C14H12N4O3S |
Molecular Weight |
316.34 g/mol |
IUPAC Name |
4-amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H12N4O3S/c15-11-6-8-12(9-7-11)22(19,20)18-14-17-16-13(21-14)10-4-2-1-3-5-10/h1-9H,15H2,(H,17,18) |
InChI Key |
NTVUIIMYPPEVNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NS(=O)(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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